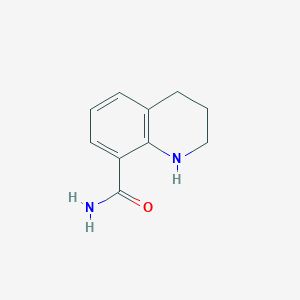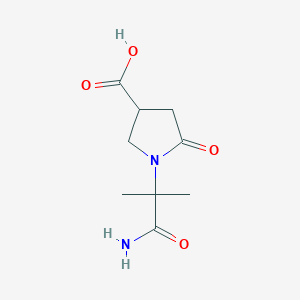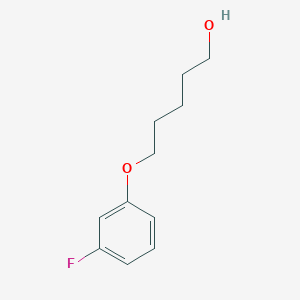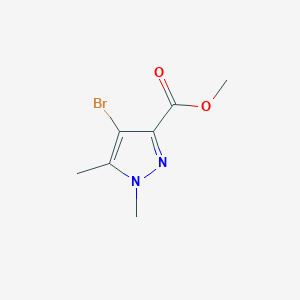
Chlorhydrate de N1,N1,N2-triméthyléthane-1,2-diamine
Vue d'ensemble
Description
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is commonly used in various chemical and biological research applications due to its unique properties. The compound is typically found in a solid form and is known for its stability under inert atmospheric conditions .
Applications De Recherche Scientifique
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
Target of Action
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is an organic compound that primarily targets oxidizing agents . The molecule contains two nitrogen atoms, each with a lone pair of electrons, making them active sites susceptible to attack by oxidizing agents .
Mode of Action
The compound interacts with its targets (oxidizing agents) through redox reactions . Under the influence of oxidizing agents, N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can be oxidized to corresponding oxides or nitroso compounds .
Biochemical Pathways
It is known that the compound can participate in nucleophilic substitution reactions and acylation reactions, which are common in organic synthesis .
Pharmacokinetics
It is known that the compound is insoluble in neutral water but soluble in acidic aqueous solutions . This is because it is a basic substance that can react with acids to form corresponding salts, thereby increasing its water solubility .
Result of Action
The compound is widely used in organic synthesis, where it can be used to generate various compounds such as fluorescent dyes, dye intermediates, and surfactants . It often serves as a nucleophilic reagent, participating in nucleophilic substitution reactions and acylation reactions .
Action Environment
The action, efficacy, and stability of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can be influenced by environmental factors such as the presence of oxidizing agents and the pH of the solution . For instance, its solubility increases in acidic environments, which can influence its bioavailability and reactivity .
Analyse Biochimique
Biochemical Properties
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, binding to specific enzymes and altering their activity. This compound is known to interact with enzymes involved in methylation processes, potentially affecting the methylation status of DNA and proteins. The nature of these interactions often involves hydrogen bonding and ionic interactions, which can lead to changes in the conformation and activity of the target biomolecules .
Cellular Effects
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in methylation and other biochemical processes. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. For example, it may influence the synthesis and degradation of key biomolecules, thereby altering the metabolic balance .
Transport and Distribution
Within cells and tissues, N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The distribution of this compound can affect its accumulation and activity within different tissues, influencing its overall impact on cellular function .
Subcellular Localization
The subcellular localization of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression. Alternatively, it may be found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride can be synthesized through the methylation of ethylenediamine. The process involves the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride involves large-scale methylation processes. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization and filtration techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable solvent and base.
Major Products Formed:
Oxidation: Formation of oxides or nitroso derivatives.
Substitution: Formation of substituted ethylenediamine derivatives.
Comparaison Avec Des Composés Similaires
N,N,N’-Trimethylethylenediamine: Similar in structure but differs in the position of methyl groups.
N,N,N’,N’-Tetramethylethylenediamine: Contains an additional methyl group compared to N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride.
Uniqueness: N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in specialized research applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
N,N',N'-trimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-6-4-5-7(2)3;;/h6H,4-5H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPFKECTFKUEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719236 | |
| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326888-32-8 | |
| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1399050.png)
![{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1399052.png)


![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)





![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)
acetic acid](/img/structure/B1399070.png)
![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
